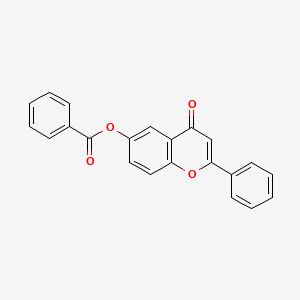

![molecular formula C20H13NO4 B5621317 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5621317.png)

2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid" often involves Heck-mediated synthesis and photochemically induced cyclization processes. For instance, the Heck coupling reaction has been employed in synthesizing naphtho[2,1-f]isoquinolines, a related structural class, through the coupling of trifluoromethanesulfonic acid 2-(2-ethoxycarbonylaminoethyl)phenyl esters and styrenes, followed by cyclization to give the target compounds (Pampín et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by detailed X-ray crystallography and NMR spectroscopy, providing insights into their molecular conformations and arrangements. For example, organotin(IV) carboxylates based on similar amide carboxylic acids have been synthesized and characterized, revealing their "ladder-like" molecular structure and supramolecular organizations mediated through hydrogen bonding and π-π interactions (Xiao et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound class include carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, which have been employed in the efficient synthesis of dihydroisoquinolines, highlighting the versatility and reactivity of these compounds (Obika et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the applicability and handling of these compounds. The synthesis and characterization of related heteroacenes, for example, provide valuable data on their stability, solubility, and potential use in organic semiconductor devices (Zhang et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. Studies on the synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid derivatives offer insights into the absolute configurations and chemical reactivity of this class of compounds (Paradisi & Romeo, 1977).

Zukünftige Richtungen

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions of “2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid” could involve further exploration of its potential therapeutic applications .

Wirkmechanismus

Target of Action

The compound, 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid, is a derivative of quinoline . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the primary targets of this compound could be a variety of enzymes or receptors involved in these biological activities.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving electrophilic and nucleophilic substitution reactions . The compound’s interaction with its targets could result in changes to the target’s function, leading to the observed pharmacological effects.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of activities associated with quinoline derivatives, it’s likely that multiple pathways could be affected. These could include pathways related to inflammation, pain sensation, cardiovascular function, and more .

Pharmacokinetics

Quinoline derivatives are generally known to be soluble in ethanol, dichloromethane, and chloroform, and slightly soluble in water . This suggests that the compound could be well-absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on its specific chemical structure and the metabolic enzymes present in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with quinoline derivatives, the compound could potentially have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility suggests that it could be affected by the hydration status of the body Additionally, factors such as pH could potentially affect the compound’s stability and activity

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c1-11-4-2-5-12(10-11)21-18(22)15-7-3-6-13-14(20(24)25)8-9-16(17(13)15)19(21)23/h2-10H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVDTJRVPAHIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)O)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[DE]isoquinoline-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5621238.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(4-morpholinylcarbonyl)benzoyl]-3-pyrrolidinamine](/img/structure/B5621278.png)

![2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5621286.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(2-chloro-4,5-difluorophenyl)acetyl]piperidine](/img/structure/B5621292.png)

![1-(cyclopropylcarbonyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5621302.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-methyl-5-isoxazolecarboxamide](/img/structure/B5621309.png)

![N'-[(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5621321.png)

![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5621327.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5621335.png)

![N-[4-(acetylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5621341.png)

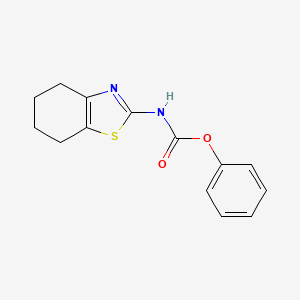

![1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B5621344.png)